molecular formula C15H12ClN3O3S B2419155 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea CAS No. 875198-00-8

1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea

Cat. No.: B2419155
CAS No.: 875198-00-8
M. Wt: 349.79
InChI Key: MCWINSKDJPLAFQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 4-chloro-2-nitrophenyl and a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 4-chloro-2-nitroaniline with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The thiourea group can be hydrolyzed to form the corresponding urea derivative.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide.

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Major Products Formed:

    Reduction: 1-(4-Amino-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)urea.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-(4-Chloro-2-nitrophenyl)-3-(4-methylphenyl)thiourea: Similar structure but with a phenyl group instead of a benzoyl group.

    1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)urea: Similar structure but with a urea group instead of a thiourea group.

Uniqueness: 1-(4-Chloro-2-nitrophenyl)-3-(4-methylbenzoyl)thiourea is unique due to the presence of both a nitrophenyl and a benzoyl group attached to the thiourea moiety. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[(4-chloro-2-nitrophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-2-4-10(5-3-9)14(20)18-15(23)17-12-7-6-11(16)8-13(12)19(21)22/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWINSKDJPLAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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